molecular formula C16H14N2O2 B6376914 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261952-85-5

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6376914
CAS RN: 1261952-85-5
M. Wt: 266.29 g/mol
InChI Key: IZOSOLATGIHTOD-UHFFFAOYSA-N
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Description

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (2C4NECP) is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol, and its structure consists of a benzene ring with two cyano groups and an N-ethylaminocarbonyl group attached. 2C4NECP has been studied extensively for its biochemical and physiological effects, and its use in laboratory experiments has been documented in numerous scientific studies.

Scientific Research Applications

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It has been used in studies of enzyme inhibition, protein structure, and drug design. It has also been used in studies of the effects of drugs on cells, as well as in studies of the effects of environmental pollutants on cells. In addition, 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been used in studies of the effects of hormones on cells, and in studies of the effects of genetic mutations on cells.

Mechanism of Action

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been shown to act as an inhibitor of enzymes, proteins, and other molecules. It binds to the active site of enzymes and proteins, inhibiting their activity. It also binds to the active sites of other molecules, such as hormones and environmental pollutants, and prevents them from binding to their target molecules.
Biochemical and Physiological Effects
2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and other molecules, and to prevent the binding of hormones and environmental pollutants to their target molecules. In addition, 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory and anti-cancer properties, and to have protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is stable in aqueous solutions and has a wide range of applications in scientific research. However, 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is toxic and should be handled with caution.

Future Directions

There are numerous potential future directions for research into 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%. These include further studies of its biochemical and physiological effects, as well as studies of its effects on other molecules, such as hormones and environmental pollutants. In addition, further studies of its mechanism of action and its applications in drug design and drug delivery systems are needed. Finally, further studies of its effects on cells, as well as its potential use in the treatment of diseases, are needed.

Synthesis Methods

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a number of methods. One common method involves the reaction of ethyl chloroformate with phenol in the presence of sodium hydroxide, followed by the addition of cyanide. This reaction produces 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% as a white solid. Another method involves the reaction of ethyl chloroformate with phenol in the presence of a base, such as sodium hydroxide, followed by the addition of cyanide. This method produces 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% as a yellow solid.

properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-18-16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-17/h3-9,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOSOLATGIHTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684920
Record name 3'-Cyano-N-ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol

CAS RN

1261952-85-5
Record name 3'-Cyano-N-ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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